molecular formula C6H7ClF3N3 B2598335 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine CAS No. 1006473-61-5

2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine

Cat. No. B2598335
CAS RN: 1006473-61-5
M. Wt: 213.59
InChI Key: KBAPRKOZXLQVFR-UHFFFAOYSA-N
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Description

“2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine” is a chemical compound that holds immense potential for scientific research. It has an intricate structure and versatile properties, which can be utilized in various ways, ranging from medicinal studies to agrochemical advancements .


Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of trifluoromethylpyridines involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine” is characterized by the presence of a fluorine atom and a carbon-containing pyridine . Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .

Scientific Research Applications

Anti-inflammatory and Antibacterial Applications

Trifluoromethylpyrazoles, including compounds similar to 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine, have been extensively studied for their anti-inflammatory and antibacterial properties. These compounds, particularly with the trifluoromethyl group positioned on the pyrazole nucleus, show significant promise in medicinal chemistry for developing treatments with minimal side effects. Their potential in creating novel anti-inflammatory and antibacterial agents has been a significant focus, offering a pathway to more effective and targeted therapies (Kaur, Kumar, & Gupta, 2015).

Neurodegenerative Disease Management

Pyrazoline derivatives, including those related to the chemical structure of interest, have been identified for their potential in treating neurodegenerative disorders. Such compounds exhibit neuroprotective properties, useful in managing diseases like Alzheimer's and Parkinson's. Through inhibition of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), these compounds contribute to developing therapies for neurodegenerative diseases, offering hope for treatments that could alleviate symptoms and potentially slow disease progression (Ahsan et al., 2022).

Anticancer Potential

Pyrazoline-based compounds are under investigation for their potential as anticancer agents. The synthesis and study of these derivatives have revealed a significant impact on cancer cell lines, indicating their usefulness in designing new anticancer therapies. By exploring the biological activity of pyrazoline derivatives, researchers are paving the way for novel treatments that could offer more specific targeting of cancer cells, potentially leading to therapies with fewer side effects and greater efficacy (Ray et al., 2022).

Synthesis and Chemical Properties

The synthesis and chemical behavior of pyrazoline derivatives, including those similar to the compound , have been widely explored. These studies have led to the development of various methods for synthesizing highly substituted pyrazolines, which are crucial for pharmaceutical and agrochemical applications. The research in this area not only enhances our understanding of pyrazoline chemistry but also opens up new avenues for the synthesis of compounds with potential biological activities (Baumstark, Vásquez, & Mctush-Camp, 2013).

properties

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)pyrazol-1-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClF3N3/c7-4-3-13(2-1-11)12-5(4)6(8,9)10/h3H,1-2,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAPRKOZXLQVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCN)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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